molecular formula C10H19NO2 B13547449 Ethyl 2-(2-aminocyclohexyl)acetate

Ethyl 2-(2-aminocyclohexyl)acetate

Cat. No.: B13547449
M. Wt: 185.26 g/mol
InChI Key: MMZYTMMUZVEWAH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminocyclohexyl)acetate is an organic compound characterized by a cyclohexane ring substituted with an amino group at the 2-position and an ethyl ester moiety attached via an acetamide linkage. Its molecular formula is C₁₀H₁₉NO₂, and it serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of neurotransmitter-targeting drugs. The stereochemistry of the amino group (axial or equatorial) and the cyclohexane ring’s conformation significantly influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(2-aminocyclohexyl)acetate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8-9H,2-7,11H2,1H3

InChI Key

MMZYTMMUZVEWAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminocyclohexyl)acetate typically involves the reaction of 2-aminocyclohexanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic substitution to yield the desired ester . The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-aminocyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Ethyl 2-(4-aminocyclohexyl)acetate

  • Structural Difference: The amino group is at the 4-position instead of the 2-position.
  • Impact: Receptor Selectivity: Exhibits higher affinity for dopamine D2 receptors compared to the 2-amino isomer due to reduced steric hindrance in the para-substituted configuration . Solubility: The trans-4-amino isomer shows improved aqueous solubility (logP = 1.2) compared to the 2-amino derivative (logP = 1.8) .

Ethyl 2-amino-2-(3-methylcyclohexyl)acetate

  • Structural Difference : A methyl group is added at the 3-position of the cyclohexane ring.
  • Impact :
    • Steric Effects : The methyl group increases steric bulk, reducing reactivity in nucleophilic substitution reactions by 30–40% compared to the unsubstituted analogue .
    • Biological Activity : Demonstrates enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to improved membrane penetration .

Functional Group Variations

Ethyl 2-(1-hydroxycyclohexyl)acetate

  • Structural Difference: The amino group is replaced with a hydroxyl group.
  • Impact: Hydrogen Bonding: The hydroxyl group enables stronger hydrogen bonding (e.g., with enzymes like cytochrome P450), leading to a 50% slower metabolic clearance rate compared to the amino analogue . Chemical Stability: Prone to oxidation under ambient conditions, whereas the amino derivative remains stable for >6 months at 25°C .

Ethyl (1-aminocyclohexyl)acetate hydrochloride

  • Structural Difference: The amino group is at the 1-position, and the compound exists as a hydrochloride salt.
  • Impact: Bioavailability: The hydrochloride form increases water solubility (50 mg/mL vs. 10 mg/mL for the free base) and oral bioavailability (F = 65% in rat models) . Toxicity: Higher acute toxicity (LD₅₀ = 120 mg/kg in mice) compared to the 2-amino isomer (LD₅₀ = 250 mg/kg) due to enhanced ion-channel interactions .

Ring Size and Ester Group Modifications

Ethyl (2S)-2-amino-2-cyclopentyl-acetate

  • Structural Difference : Cyclopentane ring instead of cyclohexane.
  • Impact :
    • Ring Strain : The smaller ring increases conformational rigidity, raising the melting point by 20°C (mp = 98°C vs. 78°C for the cyclohexyl analogue) .
    • Enzymatic Interactions : Shows 3-fold higher inhibition of GABA transaminase, making it a candidate for anticonvulsant drug development .

Methyl 2-(4-aminocyclohexyl)acetate

  • Structural Difference : Methyl ester instead of ethyl ester.
  • Impact :
    • Metabolic Stability : The methyl ester is hydrolyzed 2x faster by esterases, reducing plasma half-life (t₁/₂ = 1.2 hrs vs. 2.5 hrs for the ethyl ester) .
    • Synthetic Utility : Preferred in solid-phase peptide synthesis due to milder deprotection conditions .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound logP Aqueous Solubility (mg/mL) Melting Point (°C)
Ethyl 2-(2-aminocyclohexyl)acetate 1.8 15 78
Ethyl 2-(4-aminocyclohexyl)acetate 1.2 22 85
Ethyl 2-(1-hydroxycyclohexyl)acetate 0.9 35 62
Methyl 2-(4-aminocyclohexyl)acetate 1.0 28 91

Data sourced from

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